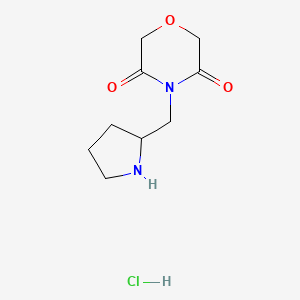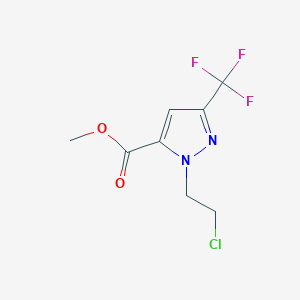![molecular formula C8H5F3N4 B1481575 2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile CAS No. 2097950-82-6](/img/structure/B1481575.png)
2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, new PPA ligands were synthesized by Aza-Michael addition of the specific pyrazole derivatives to acrylamide . Another study reported the synthesis of pyrazole derivatives by a [3 + 2] cyclocondensation reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as elemental analyses, IR and NMR spectroscopy, and mass spectrometry . X-Ray structure determination revealed the presence of a one-dimensional hydrogen-bonded structure in the solid state .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, the ligating ability of new ligands towards PdCl2 was studied . Another study reported the regioselective synthesis of novel [3-substituted 5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][6-aryl-(2-methylthio)pyrimidin-4-yl]methanones .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- A novel synthesis approach for derivatives of imidazo[1,2-b]pyrazole, including 2-aryl-6-(arylamino)-1H-imidazo[1,2-b]pyrazole-7-carbonitriles, has been developed. This synthesis involves cyclocondensation and reaction with α-bromoacetophenone derivatives, highlighting the chemical reactivity and potential for creating diverse compounds (Khalafy, Marjani, & Salami, 2014).
Antioxidant and Antimicrobial Activities
- Some imidazo[1,2-b]pyrazole derivatives have shown significant antioxidant and antimicrobial activities. A study found that certain compounds displayed high activity against pathogens like Staphylococcus aureus, Salmonella typhimurium, and Candida albicans. This suggests potential biomedical applications for these compounds (Bassyouni et al., 2012).
Applications in Heterocyclic Chemistry
- Imidazo[1,2-b]pyrazole-7-carbonitriles are key intermediates in synthesizing various heterocycles, which can be used in creating pharmacologically active compounds. These heterocycles may incorporate moieties like pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene, expanding the scope of research in medicinal chemistry (El‐Mekabaty, 2015).
Potential in Sensing and Fluorescence
- Imidazo[1,2-a]pyridine derivatives, related to imidazo[1,2-b]pyrazoles, have been explored as fluorescent probes for detecting ions like mercury. This demonstrates potential applications in environmental monitoring and analytical chemistry (Shao et al., 2011).
Ligand Precursor Applications
- Imidazo[1,2-b]pyrazole derivatives have been used as ligand precursors in synthesizing dinuclear complexes. This highlights their utility in coordination chemistry and material science, potentially leading to new types of materials and catalysts (Altmann, Jandl, & Pöthig, 2015).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
It’s worth noting that similar compounds have been associated with a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have shown a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Analyse Biochimique
Biochemical Properties
2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, which can affect neurotransmission and lead to various physiological effects.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways involved in oxidative stress responses, leading to changes in the expression of genes associated with antioxidant defense . Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules, such as enzymes and receptors. For instance, the compound can bind to the active site of acetylcholinesterase, leading to enzyme inhibition . This binding interaction is facilitated by the trifluoromethyl group, which enhances the compound’s affinity for the enzyme. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, resulting in changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can vary over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to this compound can lead to cumulative changes in enzyme activity and gene expression, which may result in altered cellular responses . Additionally, the compound’s stability in different experimental conditions can affect its efficacy and potency over time.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enhanced antioxidant defense and improved metabolic function . At higher doses, it can induce toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage. These threshold effects highlight the importance of optimizing dosage to achieve desired outcomes while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can influence the activity of enzymes involved in the detoxification of reactive oxygen species, thereby affecting cellular redox balance . Additionally, it can modulate the levels of key metabolites, such as ATP and NADH, which are critical for energy production and cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . For example, the compound may be transported into mitochondria, where it can affect mitochondrial function and energy production. Additionally, binding to specific proteins can facilitate its distribution to target tissues, enhancing its biological activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can modulate gene expression by interacting with transcription factors and other regulatory proteins. Alternatively, it may accumulate in the cytoplasm, where it can influence signaling pathways and metabolic processes.
Propriétés
IUPAC Name |
2-[6-(trifluoromethyl)imidazo[1,2-b]pyrazol-1-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N4/c9-8(10,11)6-5-7-14(2-1-12)3-4-15(7)13-6/h3-5H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTQNSPMWXQJMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)C(F)(F)F)N1CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine](/img/structure/B1481508.png)

![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1481515.png)